molecular formula C9H14O3 B1429696 Methyl 1-propanoylcyclobutane-1-carboxylate CAS No. 1432679-16-7

Methyl 1-propanoylcyclobutane-1-carboxylate

Cat. No.: B1429696
CAS No.: 1432679-16-7
M. Wt: 170.21 g/mol
InChI Key: QZNFQXSQENWWNE-UHFFFAOYSA-N
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Description

Methyl 1-propanoylcyclobutane-1-carboxylate (CAS Number: 1432679-16-7) is a chemical compound with the following IUPAC name: methyl 1-propionylcyclobutanecarboxylate . Its molecular formula is C₉H₁₄O₃ , and it has a molecular weight of 170.21 g/mol . This compound belongs to the class of esters and is characterized by its cyclic structure.


Synthesis Analysis

The synthetic pathway for This compound involves the esterification of 1-propanoylcyclobutane-1-carboxylic acid with methanol . The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The esterification process results in the formation of the desired compound .


Molecular Structure Analysis

The compound’s molecular structure consists of a four-membered cyclobutane ring, with a carboxylate group attached to one of the carbon atoms. The methyl group is linked to the carbonyl carbon of the carboxylate. The arrangement of atoms and bonds within the molecule significantly influences its chemical properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. Hydrolysis of the ester bond yields the corresponding carboxylic acid and methanol. Transesterification reactions involve the exchange of the ester group with another alcohol. Additionally, nucleophilic substitution reactions can occur at the carbonyl carbon .


Physical And Chemical Properties Analysis

  • Density : Approximately 1.0 g/cm³

Scientific Research Applications

Synthesis and Reactivity

  • Competition in Cyclobutene Reactions : A study demonstrated the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, revealing the competition between ester and formyl groups in controlling torquoselectivity during electrocyclic reactions of cyclobutenes. This work highlights the intricate dynamics between functional groups in cyclobutane derivatives (S. Niwayama & K. Houk, 1992).

  • Polymerization of Cyclobutane Derivatives : Another research focus has been on the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates. This study provides insights into the polymerization behavior of cyclobutane monomers, suggesting their similarity to vinyl counterparts and highlighting the potential for creating materials with unique properties (X. Drujon et al., 1993).

Chemical Properties and Applications

  • Lewis Acid-Assisted Polymerization : Research on methyl cyclobutene-1-carboxylate explored its anionic polymerization, facilitated by Lewis acids. This process results in polymers with 1,2-linked cyclobutane rings, demonstrating a unique approach to synthesizing polymers with novel structures and potentially enhanced properties (T. Kitayama et al., 2004).

Structural and Stereochemical Investigations

  • Stereodivergent Syntheses of β-Dipeptides : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from cyclobutane-1-carboxylic acid showcases the potential of cyclobutane derivatives in creating structurally complex and stereochemically diverse β-amino acids and peptides, further expanding the toolbox for peptide synthesis and design (Sandra Izquierdo et al., 2002).

Safety and Hazards

  • Disposal : Follow local regulations for proper disposal .

Properties

IUPAC Name

methyl 1-propanoylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-7(10)9(5-4-6-9)8(11)12-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNFQXSQENWWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194420
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-16-7
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(1-oxopropyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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